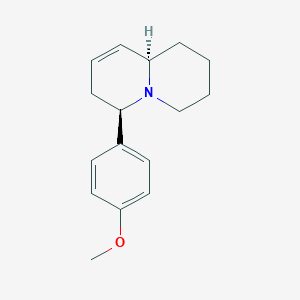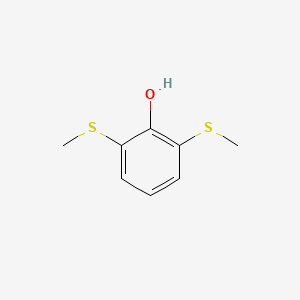
2,6-Bis(methylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(methylsulfanyl)phenol is an organic compound with the molecular formula C10H14OS2 It is characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 2 and 6 positions, and a hydroxyl group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methylsulfanyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2,6-dichlorophenol with sodium methylthiolate under basic conditions. The reaction proceeds via the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar nucleophilic aromatic substitution process. The reaction conditions are optimized to ensure high yield and purity of the product. This involves the use of high-purity reagents, controlled temperature, and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the original sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Original sulfides.
Substitution: Brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Bis(methylsulfanyl)phenol involves its interaction with various molecular targets. The hydroxyl group and the methylsulfanyl groups play a crucial role in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular components, leading to the modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Commonly used in the production of plastics and resins.
Bisphenol S: An alternative to Bisphenol A with similar applications.
Bisphenol F: Used in the production of epoxy resins.
Uniqueness
2,6-Bis(methylsulfanyl)phenol is unique due to the presence of the methylsulfanyl groups, which impart distinct chemical properties compared to other bisphenols.
Eigenschaften
CAS-Nummer |
90033-57-1 |
|---|---|
Molekularformel |
C8H10OS2 |
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
2,6-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C8H10OS2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3 |
InChI-Schlüssel |
XTFWJPDPOBWEFE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CC=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
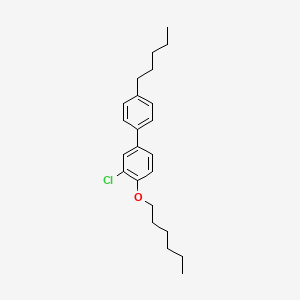
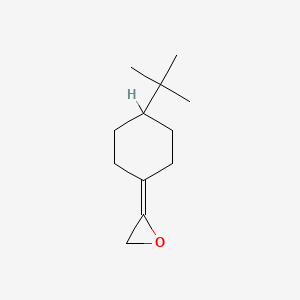
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)
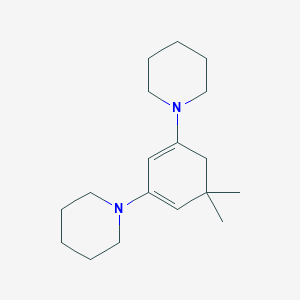
![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)


![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)

